molecular formula C14H17FN6O3 B11496681 3-Amino-7-fluoro-6-(4-methylpiperazin-1-yl)quinoxaline-2-carboxamide 1,4-dioxide

3-Amino-7-fluoro-6-(4-methylpiperazin-1-yl)quinoxaline-2-carboxamide 1,4-dioxide

Cat. No.: B11496681
M. Wt: 336.32 g/mol
InChI Key: NVROWROANULYMZ-UHFFFAOYSA-N
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Description

3-AMINO-2-CARBAMOYL-7-FLUORO-6-(4-METHYLPIPERAZIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound with a unique structure that includes a quinoxaline core substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-2-CARBAMOYL-7-FLUORO-6-(4-METHYLPIPERAZIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoxaline Core: This is usually achieved through the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Fluorine Atom: This can be done via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Substitution with 4-Methylpiperazine: This step involves nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Carbamoylation and Amination: These steps are typically carried out using reagents like isocyanates and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-AMINO-2-CARBAMOYL-7-FLUORO-6-(4-METHYLPIPERAZIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and fluorine substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

3-AMINO-2-CARBAMOYL-7-FLUORO-6-(4-METHYLPIPERAZIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.

    Industrial Applications: May be used in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of 3-AMINO-2-CARBAMOYL-7-FLUORO-6-(4-METHYLPIPERAZIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context, but common mechanisms include:

    Inhibition of Enzyme Activity: By binding to the active site or allosteric sites of enzymes.

    Receptor Modulation: Acting as an agonist or antagonist at various receptor sites.

    DNA Intercalation: Binding to DNA and interfering with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

    Fluorinated Aromatics: Compounds with fluorine atoms attached to aromatic rings.

    Piperazine Derivatives: Compounds containing the piperazine moiety.

Uniqueness

3-AMINO-2-CARBAMOYL-7-FLUORO-6-(4-METHYLPIPERAZIN-1-YL)QUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a compound of significant interest.

Properties

Molecular Formula

C14H17FN6O3

Molecular Weight

336.32 g/mol

IUPAC Name

3-amino-7-fluoro-6-(4-methylpiperazin-1-yl)-1,4-dioxidoquinoxaline-1,4-diium-2-carboxamide

InChI

InChI=1S/C14H17FN6O3/c1-18-2-4-19(5-3-18)9-7-11-10(6-8(9)15)20(23)12(14(17)22)13(16)21(11)24/h6-7H,2-5,16H2,1H3,(H2,17,22)

InChI Key

NVROWROANULYMZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)[N+](=C(C(=[N+]3[O-])C(=O)N)N)[O-])F

Origin of Product

United States

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